molecular formula C22H18N4OS B1684631 Axitinib CAS No. 319460-85-0

Axitinib

Cat. No.: B1684631
CAS No.: 319460-85-0
M. Wt: 386.5 g/mol
InChI Key: RITAVMQDGBJQJZ-FMIVXFBMSA-N
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Description

Axitinib, sold under the brand name Inlyta, is a small molecule tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of advanced renal cell carcinoma. This compound works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which play a crucial role in angiogenesis, tumour growth, and metastases .

Mechanism of Action

Target of Action

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a pivotal role in angiogenesis, which is the formation of new blood vessels. This process is crucial for the growth and metastasis of tumors .

Mode of Action

This compound works by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, this compound prevents the binding of vascular endothelial growth factors to these receptors, thereby inhibiting the signal transduction that leads to endothelial cell proliferation, migration, and survival . This results in the inhibition of angiogenesis, tumor growth, and metastases .

Biochemical Pathways

The biochemical effects of this compound in cancer cells might be regulated by its associated genes and affected signaling cascades. Some of the pathways affected by this compound include VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA . By inhibiting these pathways, this compound can effectively block the growth and spread of cancer cells .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the clinical dose range . It is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . The mean absolute bioavailability of this compound is 58% . This compound is highly bound (>99%) to human plasma proteins, with preferential binding to albumin . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cellular phosphorylation of VEGFR-2, VEGF-induced endothelial cell survival, tube formation, and vascular permeability . In addition, this compound has been shown to reduce cytotoxicity in human retinal endothelial cells grown in high glucose .

Action Environment

Environmental factors such as diet and other external factors may influence the action, efficacy, and stability of this compound . For example, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the plasma concentrations of this compound . Therefore, these factors should be considered when administering this compound to ensure optimal therapeutic outcomes .

Biochemical Analysis

Biochemical Properties

Axitinib plays a crucial role in biochemical reactions by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. These receptors are involved in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound effectively blocks the signaling pathways that promote tumor growth and metastasis. This compound interacts with various enzymes and proteins, including tyrosine kinases, to exert its inhibitory effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways that are essential for cell proliferation and survival. This compound affects cell signaling pathways such as the vascular endothelial growth factor pathway, leading to reduced angiogenesis and tumor growth. Additionally, this compound impacts gene expression and cellular metabolism by altering the activity of specific transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the tyrosine kinase domain of vascular endothelial growth factor receptors. This binding inhibits the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. This compound also affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory effects on vascular endothelial growth factor receptors for extended periods. Long-term studies have shown that this compound can lead to the development of resistance in some cancer cells, which may reduce its efficacy over time. Additionally, this compound’s stability and degradation can be influenced by various factors, including pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as hypertension, diarrhea, and weight loss. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP3A5, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase 1A1. The major metabolites of this compound, M12 (sulfoxide product) and M7 (glucuronide product), are pharmacologically inactive. This compound’s metabolism involves various biotransformation pathways, including oxygenation, glucuronidation, and glucosylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is a weak substrate for adenosine triphosphate-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein. This compound exhibits high passive permeability and is distributed rapidly to various tissues, except the brain. The transport and distribution of this compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on vascular endothelial growth factor receptors. This compound’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications that may affect its stability and interactions with other biomolecules. The targeting signals and modifications that direct this compound to specific cellular compartments are essential for its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Axitinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of N-methyl-2-[(3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl)sulfanyl]benzamide. This involves the reaction of 2-chloronicotinic acid with hydrazine to form 2-hydrazinonicotinic acid, which is then cyclized to form the indazole ring.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process also involves stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Axitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Axitinib has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.

    Biology: It is used to study the role of VEGFR in angiogenesis and tumour growth.

    Medicine: this compound is extensively researched for its therapeutic potential in treating various cancers, including renal cell carcinoma, thyroid cancer, and pancreatic cancer.

    Industry: this compound is used in the pharmaceutical industry for the development of new cancer therapies .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its high selectivity and potency, making it a valuable therapeutic option for patients with advanced renal cell carcinoma.

Properties

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049049
Record name Axitinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
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Mechanism of Action

Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
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CAS No.

319460-85-0
Record name Axitinib
Source CAS Common Chemistry
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Record name Axitinib [USAN:INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
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Record name Axitinib
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Record name Axitinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
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Record name AXITINIB
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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